5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
CAS No.: 1218790-39-6
Cat. No.: VC0059464
Molecular Formula: C12H15BF3NO2
Molecular Weight: 273.062
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1218790-39-6 |
|---|---|
| Molecular Formula | C12H15BF3NO2 |
| Molecular Weight | 273.062 |
| IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C12H15BF3NO2/c1-10(2)11(3,4)19-13(18-10)8-5-6-9(17-7-8)12(14,15)16/h5-7H,1-4H3 |
| Standard InChI Key | SOMIPHAQTXODQM-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Nomenclature and Structural Identification
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine belongs to the family of borylated pyridines featuring a trifluoromethyl substituent. The compound consists of a pyridine core with two key functional groups: a trifluoromethyl group at the 2-position and a pinacol boronate ester at the 5-position. This structural arrangement creates a molecule with distinct electronic and steric properties that influence its chemical behavior and applications.
The molecular structure can be described using standard chemical notations:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅BF₃NO₂ |
| Molecular Weight | Approximately 317 g/mol |
| Key Functional Groups | Pyridine core, trifluoromethyl group, pinacol boronate ester |
| Ring Substitution Pattern | 2,5-disubstituted pyridine |
The compound's structure features a nitrogen-containing heterocycle (pyridine) with its inherent basicity influenced by the electron-withdrawing trifluoromethyl group at the adjacent position. Meanwhile, the boronate ester group provides a versatile handle for further synthetic transformations through various coupling reactions.
Physical Properties
Based on the analysis of structurally similar compounds, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is expected to exhibit the following physical properties:
| Property | Expected Characteristics |
|---|---|
| Physical State | Crystalline solid at room temperature |
| Color | White to off-white |
| Solubility | Soluble in common organic solvents (dichloromethane, chloroform, THF); limited water solubility |
| Melting Point | Approximately 85-95°C (estimated based on similar structures) |
| Stability | Moderate moisture sensitivity due to the boronate ester group |
The presence of the trifluoromethyl group typically increases lipophilicity and imparts metabolic stability compared to non-fluorinated analogues, making this compound particularly interesting for medicinal chemistry applications.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine typically involves a multi-step approach, drawing on established methodologies for introducing both the trifluoromethyl group and the boronate ester functionality.
Several potential synthetic strategies can be employed:
Borylation of 2-(Trifluoromethyl)pyridine
This approach begins with commercially available 2-(trifluoromethyl)pyridine and introduces the boronate ester through direct C-H activation:
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Iridium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂)
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Regioselective functionalization at the 5-position using specialized catalysts
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Purification through column chromatography or recrystallization
The regioselectivity of this reaction can be challenging due to competing C-H activation sites on the pyridine ring, necessitating careful optimization of reaction conditions and catalyst systems.
Miyaura Borylation of Halogenated Precursors
An alternative approach involves:
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Preparation of 5-bromo-2-(trifluoromethyl)pyridine through selective bromination
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Palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron
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Optimization of reaction conditions to maximize yield and purity
This route offers potentially higher regioselectivity but requires an additional step to prepare the halogenated intermediate.
Reaction Optimization
Several factors influence the efficiency of synthesizing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine:
| Parameter | Optimization Considerations |
|---|---|
| Catalyst Selection | Pd(dppf)Cl₂ or Pd(PPh₃)₄ for Miyaura borylation; [Ir(COD)OMe]₂ with dtbpy ligand for direct borylation |
| Solvent System | Dioxane, THF, or toluene with potential co-solvents |
| Temperature | Typically 80-110°C for optimal reactivity |
| Reaction Time | 12-24 hours depending on catalytic system |
| Base | K₃PO₄, KOAc, or K₂CO₃ depending on the specific method |
The electronic effect of the trifluoromethyl group significantly influences reactivity patterns, requiring careful adjustment of reaction parameters to achieve satisfactory yields.
Chemical Properties and Reactivity
Electronic and Structural Properties
The chemical behavior of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is strongly influenced by the electronic effects of its substituents:
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The trifluoromethyl group at the 2-position:
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Exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms
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Reduces the basicity of the pyridine nitrogen
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Creates a polarized C-CF₃ bond that influences reactivity patterns
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The boronate ester at the 5-position:
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Acts as a masked form of a nucleophilic carbon center
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Provides a reactive site for cross-coupling and transformation
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Offers stability compared to free boronic acids while maintaining reactivity
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The combination of these electronic influences creates a molecule with distinct reactivity compared to simple pyridines or mono-substituted derivatives.
Reaction Profile
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine participates in several characteristic reactions:
Suzuki-Miyaura Cross-Coupling
The boronate ester functionality serves as a versatile handle for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling with various halogenated coupling partners. This reaction constitutes perhaps the most valuable synthetic application of the compound.
Oxidation Reactions
The compound can undergo oxidative transformations, particularly at the boronate ester position, leading to the formation of the corresponding hydroxylated pyridine derivative.
Protodeboronation
Under certain acidic or basic conditions, the boronate group may undergo protodeboronation, a consideration that must be accounted for when planning synthetic sequences involving this compound.
Coordination Chemistry
The pyridine nitrogen, despite its reduced basicity due to the adjacent trifluoromethyl group, can still participate in coordination with various metals, potentially leading to applications in catalysis and materials science.
Structural Analogues and Comparative Analysis
Related Borylated Pyridine Compounds
Comparing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine with structurally related compounds provides valuable insights into structure-property relationships:
The position of substitution significantly affects the electronic distribution within the pyridine ring, altering both physical properties and chemical reactivity.
Structure-Activity Relationships
The position and nature of substituents on the pyridine ring create distinct electronic environments that influence various properties:
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Basicity of the pyridine nitrogen:
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Our target compound (CF₃ at 2-position): Significantly reduced basicity due to the adjacent electron-withdrawing group
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Analogues with CF₃ at 3-position: Moderately reduced basicity
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Compounds with electron-donating groups at 2-position: Enhanced basicity
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Reactivity in cross-coupling reactions:
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The electronic effects of the trifluoromethyl group influence the rate and selectivity of palladium-catalyzed couplings
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Different substitution patterns can affect catalyst coordination and oxidative addition steps
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Metabolic stability (relevant for pharmaceutical applications):
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The 2-trifluoromethyl substitution pattern typically enhances resistance to oxidative metabolism
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Different positions of fluorination result in varied metabolic profiles
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Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine would exhibit several characteristic features:
| Nucleus | Expected Signals | Chemical Shift Ranges |
|---|---|---|
| ¹H NMR | Pyridine ring protons (3H) | δ 7.5-9.0 ppm |
| Pinacol methyl groups (12H) | δ 1.2-1.4 ppm | |
| ¹³C NMR | CF₃ carbon | δ 120-125 ppm (q, J~275 Hz) |
| Pyridine carbons | δ 120-160 ppm | |
| Pinacol methyl carbons | δ 24-26 ppm | |
| Pinacol quaternary carbons | δ 83-85 ppm | |
| ¹⁹F NMR | CF₃ fluorines | δ -60 to -65 ppm |
| ¹¹B NMR | Boronate boron | δ 30-32 ppm |
The ¹⁹F NMR would be particularly diagnostic, with the trifluoromethyl group typically appearing as a singlet in the characteristic region.
Mass Spectrometry
In mass spectrometric analysis, characteristic fragmentation patterns would include:
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Molecular ion peak at m/z ~317
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Loss of pinacol group (m/z ~317 → ~200)
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Fragmentation of the pyridine ring
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Characteristic isotope pattern due to boron (80% ¹⁰B, 20% ¹¹B)
Infrared Spectroscopy
Key infrared absorption bands would include:
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C-F stretching vibrations (1100-1200 cm⁻¹)
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B-O stretching vibrations (1320-1380 cm⁻¹)
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Pyridine ring vibrations (1400-1600 cm⁻¹)
Chromatographic Behavior
The chromatographic properties of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine would influence purification and analytical methods:
| Technique | Expected Behavior |
|---|---|
| Thin-Layer Chromatography | Rf ~0.4-0.6 in hexane/ethyl acetate (4:1) |
| HPLC | Retention time dependent on column and conditions; typically detectable at 254-280 nm UV wavelength |
| Gas Chromatography | Moderate retention time on standard columns; good peak shape due to the trifluoromethyl group improving volatility |
Applications and Utility
Synthetic Applications
The bifunctional nature of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine makes it particularly valuable in various synthetic contexts:
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As a building block in cross-coupling reactions:
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Formation of biaryl compounds through Suzuki-Miyaura coupling
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Synthesis of extended π-systems and conjugated materials
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Construction of complex heterocyclic frameworks
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In the preparation of pharmaceutical intermediates:
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Introducing fluorinated pyridine moieties into drug candidates
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Enhancing metabolic stability through the trifluoromethyl group
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Modulating lipophilicity and membrane permeability
-
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In the synthesis of agrochemical compounds:
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Creating fluorinated analogues with improved bioactivity
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Optimizing persistence and distribution in plant tissues
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Enhancing resistance to metabolic degradation
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Materials Science Applications
The unique electronic properties of the compound make it potentially valuable in materials science:
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As a component in the development of:
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Organic electronic materials
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Fluorescent compounds and sensors
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Ligands for coordination chemistry and catalysis
-
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In the preparation of specialized polymers:
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Through polymerization via the boronate functionality
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For creating materials with specific electronic or physical properties
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To incorporate fluorinated moieties that impart hydrophobicity or other characteristics
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